4-Cyano-3-fluoro-5-methoxybenzoic acid
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Overview
Description
4-Cyano-3-fluoro-5-methoxybenzoic acid: is an organic compound with the molecular formula C9H6FNO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a methoxy group (-OCH3) attached to the benzene ring
Scientific Research Applications
4-Cyano-3-fluoro-5-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the fluoride substituent enables nucleophilic aromatic substitution , which could potentially influence its interaction with biological targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Cyano-3-fluoro-5-methoxybenzoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biochemical Analysis
Biochemical Properties
4-Cyano-3-fluoro-5-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s cyano and fluoro groups can participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and protein conformation. For instance, it may act as an inhibitor or activator of specific enzymes by binding to their active sites or allosteric sites .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in the phosphorylation status of proteins, thereby affecting signal transduction pathways. Additionally, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecules, affecting their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature, but its long-term effects on cellular function need to be studied further. In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of the compound can lead to toxicity, affecting organ function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. Its metabolism may involve oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Its localization and accumulation in different cellular compartments can influence its activity and function. The compound’s distribution in tissues can also affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-fluoro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group (-NO) at the desired position.
Reduction: The nitro group is then reduced to an amino group (-NH) using reducing agents such as iron powder and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products with the fluoro group replaced by other functional groups.
Reduction: 4-Amino-3-fluoro-5-methoxybenzoic acid.
Hydrolysis: 4-Carboxy-3-fluoro-5-methoxybenzoic acid.
Comparison with Similar Compounds
4-Cyano-3-fluorobenzoic acid: Lacks the methoxy group, which may affect its reactivity and applications.
3-Fluoro-4-methoxybenzoic acid:
4-Cyano-3-methoxybenzoic acid: Lacks the fluoro group, which can influence its chemical behavior and applications.
Uniqueness: 4-Cyano-3-fluoro-5-methoxybenzoic acid is unique due to the combination of the cyano, fluoro, and methoxy groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-cyano-3-fluoro-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBYPGRDGVOODD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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